REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([OH:10])=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=O.C(=O)([O-])[O-].[K+].[K+].Cl[CH2:18][C:19]([O:21]C)=[O:20].[OH-].[K+]>O.C1COCC1>[Br:1][C:2]1[C:3]2[O:10][C:18]([C:19]([OH:21])=[O:20])=[CH:5][C:4]=2[CH:7]=[CH:8][CH:9]=1 |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C=O)C=CC1)O
|
Name
|
tetra-N-butylammonium iodide
|
Quantity
|
1.84 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
27.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
24.3 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OC
|
Name
|
|
Quantity
|
16.75 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is then stirred at 40° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
initially charged
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue is diluted with water
|
Type
|
CUSTOM
|
Details
|
The product is purified on silica gel 60 (mobile phase: toluene/ethyl acetate/acetic acid 40:10:1)
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Any last solvent residues are finally removed under high vacuum
|
Type
|
CUSTOM
|
Details
|
Fine purification
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |